molecular formula C7H6ClFN2O B13131230 N-(2-chloro-5-fluoropyridin-4-yl)acetamide

N-(2-chloro-5-fluoropyridin-4-yl)acetamide

Cat. No.: B13131230
M. Wt: 188.59 g/mol
InChI Key: KYOQDZPOPTUAMX-UHFFFAOYSA-N
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Description

N-(2-chloro-5-fluoropyridin-4-yl)acetamide is a chemical compound with the molecular formula C7H6ClFN2O It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-5-fluoropyridin-4-yl)acetamide typically involves the reaction of 2-chloro-5-fluoropyridine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures .

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-5-fluoropyridin-4-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

Major Products Formed

Mechanism of Action

The mechanism of action of N-(2-chloro-5-fluoropyridin-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-fluoropyridin-2-yl)acetamide
  • N-(2-chloro-4-fluoropyridin-3-yl)acetamide
  • N-(2-chloro-5-fluoropyrimidin-4-yl)acetamide

Uniqueness

N-(2-chloro-5-fluoropyridin-4-yl)acetamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms enhances its reactivity and potential for selective interactions with biological targets .

Properties

Molecular Formula

C7H6ClFN2O

Molecular Weight

188.59 g/mol

IUPAC Name

N-(2-chloro-5-fluoropyridin-4-yl)acetamide

InChI

InChI=1S/C7H6ClFN2O/c1-4(12)11-6-2-7(8)10-3-5(6)9/h2-3H,1H3,(H,10,11,12)

InChI Key

KYOQDZPOPTUAMX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=NC=C1F)Cl

Origin of Product

United States

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